5-Methoxyindolizine

Description

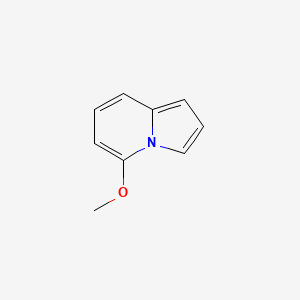

5-Methoxyindolizine is a heterocyclic compound characterized by a bicyclic structure comprising a six-membered aromatic ring fused to a five-membered nitrogen-containing ring, with a methoxy (-OCH₃) substituent at the 5-position (Figure 1). Indolizines are structurally related to indoles but differ in the placement of the nitrogen atom and the fused ring system. The 5-methoxy substitution introduces electronic and steric effects that influence reactivity, solubility, and biological activity .

Synthesis Challenges: Traditional methods for synthesizing 5-substituted indolizines, such as the Tchitchibabin reaction, are often hindered by steric constraints at the 5-position . However, recent advances include nucleophilic substitution reactions using 5-chloroindolizine intermediates (e.g., reacting with methoxide ions) and recyclization of oxazolo[3,2-a]pyridinium salts .

Properties

CAS No. |

195615-11-3 |

|---|---|

Molecular Formula |

C9H9NO |

Molecular Weight |

147.177 |

IUPAC Name |

5-methoxyindolizine |

InChI |

InChI=1S/C9H9NO/c1-11-9-6-2-4-8-5-3-7-10(8)9/h2-7H,1H3 |

InChI Key |

UHHPXIMMLFBCJY-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC2=CC=CN21 |

Synonyms |

Indolizine, 5-methoxy- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Their Properties

The table below compares 5-methoxyindolizine with structurally related compounds, focusing on substitution patterns, synthesis routes, and applications:

Key Differences and Trends

- Electronic Effects : The 5-methoxy group in indolizines enhances electron density in the aromatic system, improving stability but complicating electrophilic substitutions. In contrast, 5-chloroindolizines are more reactive toward nucleophiles .

- Biological Activity : 5-Methoxyindole derivatives exhibit fluorescence and antimicrobial properties, whereas indolizines with fused rings (e.g., this compound) show promise in enzyme inhibition due to planar aromaticity .

- Synthetic Accessibility : 5-Substituted indolizines require specialized methods (e.g., oxazolo[3,2-a]pyridinium salt recyclization), while isoindoline-diones are easier to functionalize via cycloadditions .

Research Findings and Data

Pharmacological Potential

- COX-2 Inhibition : Indolizine analogs with electron-donating groups (e.g., 5-OCH₃) demonstrate selective COX-2 binding in computational models, with IC₅₀ values comparable to celecoxib .

- Cardiovascular Applications: Hexahydrothieno-indolizinium salts (e.g., 5-methyl derivatives) exhibit vasodilatory effects in preclinical studies .

Stability and Reactivity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.